Cas no 1864074-19-0 (1-(6-Methylpyridin-2-yl)hexan-1-amine hydrochloride)

1-(6-Methylpyridin-2-yl)hexan-1-amine hydrochloride is a synthetic organic compound with notable applications in pharmaceutical research. It exhibits high purity and stability, ensuring reliable results in chemical reactions. This compound is suitable for various synthetic pathways, particularly in the synthesis of heterocyclic compounds. Its hydrochloride salt form enhances solubility and stability, making it a valuable reagent in organic synthesis.
1-(6-Methylpyridin-2-yl)hexan-1-amine hydrochloride structure
1864074-19-0 structure
Product Name:1-(6-Methylpyridin-2-yl)hexan-1-amine hydrochloride
CAS No:1864074-19-0
MF:C12H21ClN2
MW:228.761542081833
CID:5701557
PubChem ID:86262834
Update Time:2025-07-22

1-(6-Methylpyridin-2-yl)hexan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • AKOS026747509
    • F2167-1876
    • 1-(6-methylpyridin-2-yl)hexan-1-aminehydrochloride
    • 1864074-19-0
    • EN300-241072
    • 1-(6-methylpyridin-2-yl)hexan-1-amine hydrochloride
    • 1-(6-methylpyridin-2-yl)hexan-1-amine;hydrochloride
    • 1-(6-Methylpyridin-2-yl)hexan-1-amine hydrochloride
    • Inchi: 1S/C12H20N2.ClH/c1-3-4-5-8-11(13)12-9-6-7-10(2)14-12;/h6-7,9,11H,3-5,8,13H2,1-2H3;1H
    • InChI Key: JHNLKSICPBHLRK-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC(C)=N1)(N)CCCCC.Cl

Computed Properties

  • Exact Mass: 228.1393264g/mol
  • Monoisotopic Mass: 228.1393264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 147
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų

1-(6-Methylpyridin-2-yl)hexan-1-amine hydrochloride Pricemore >>

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Additional information on 1-(6-Methylpyridin-2-yl)hexan-1-amine hydrochloride

Introduction to 1-(6-Methylpyridin-2-yl)hexan-1-amine hydrochloride (CAS No. 1864074-19-0)

1-(6-Methylpyridin-2-yl)hexan-1-amine hydrochloride, identified by its CAS number 1864074-19-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the amine class of molecules, characterized by its unique structural framework that combines a hexyl chain with a pyridine ring substituted at the 6th position with a methyl group. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of 1-(6-Methylpyridin-2-yl)hexan-1-amine hydrochloride consists of a six-carbon alkyl chain attached to the nitrogen atom of a pyridine ring, which is further modified by a methyl group at the 6th position. This arrangement imparts specific electronic and steric properties to the molecule, influencing its interactions with biological targets. The presence of both hydrophobic and hydrophilic regions in its structure allows it to traverse lipid bilayer membranes, making it a promising candidate for drug delivery systems and membrane-targeting agents.

In recent years, there has been growing interest in exploring the pharmacological potential of 1-(6-Methylpyridin-2-yl)hexan-1-amine hydrochloride due to its structural similarity to known bioactive compounds. Research studies have begun to uncover its potential applications in modulating various biological pathways, particularly those involving neurotransmitter receptors and ion channels. The pyridine moiety, in particular, is known for its ability to interact with aromatic residues in protein targets, which can be leveraged for designing selective ligands.

One of the most exciting areas of research involving 1-(6-Methylpyridin-2-yl)hexan-1-amine hydrochloride is its potential role as a precursor in the synthesis of novel therapeutic agents. For instance, derivatives of this compound have shown promise in preclinical studies as modulators of G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. The hexyl chain provides a suitable length for optimal receptor binding, while the methyl-substituted pyridine ring enhances binding affinity and selectivity.

Furthermore, the hydrochloride salt form of 1-(6-Methylpyridin-2-yl)hexan-1-amine hydrochloride offers several advantages in terms of formulation and administration. Its enhanced solubility compared to the free base form allows for more efficient absorption and distribution within biological systems. This property is particularly crucial for oral and parenteral drug delivery, where solubility plays a critical role in determining bioavailability.

Recent advancements in computational chemistry have also facilitated the design and optimization of 1-(6-Methylpyridin-2-yl)hexan-1-amine hydrochloride derivatives. Molecular docking studies have revealed that modifications at the nitrogen or methyl-substituted positions can significantly alter binding interactions with target proteins. These insights have guided the development of more potent and selective analogs with improved pharmacokinetic profiles.

The synthesis of 1-(6-Methylpyridin-2-yl)hexan-1-amine hydrochloride involves multi-step organic reactions, typically starting from commercially available pyridine derivatives. The introduction of the hexyl chain requires careful consideration of reaction conditions to ensure regioselectivity and high yield. Catalytic hydrogenation or nucleophilic substitution reactions are commonly employed to achieve this transformation. The final step involves salt formation with hydrochloric acid, which improves the compound's stability and handling properties.

In conclusion, 1-(6-Methylpyridin-2-yl)hexan-1-amine hydrochloride (CAS No. 1864074-19-0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various biological pathways. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in drug discovery and development.

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